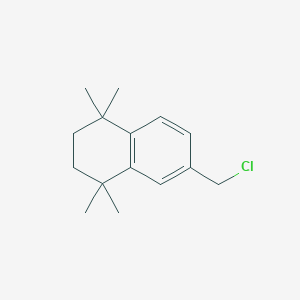

6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CMTHT) is a synthetically produced organic compound that has been widely studied due to its unique properties and potential applications. CMTHT is a cyclic hydrocarbon that is composed of two benzene rings with four methyl groups attached to the ring. It is a colorless liquid at room temperature and is soluble in organic solvents.

Scientific Research Applications

Synthesis and Characterization

- A study focused on the synthesis and reactions of cyclic tellurides, including derivatives of 1,2,3,4-tetrahydronaphthalene, showcasing the compound's role in producing novel cyclic structures with potential applications in materials science and pharmacology (Al-Rubaie, Yosif, & Asker, 2017).

Advanced Organic Synthesis

- Research into the synthesis of tetramethyl- and isopropyl-tetrahydronaphthalene derivatives reveals the compound's utility in constructing complex hydrocarbon frameworks, which are fundamental in the development of new materials and drugs (Mane, Kadam, & Salunkhe, 1999).

Molecular Structure Studies

- A detailed investigation into the molecular structure of a series of 1,2,3,4-tetrahydronaphthalene derivatives, including chloromethyl variants, provides insights into their conformational dynamics and stability, critical for designing molecules with desired physical and chemical properties (Mague, Akkurt, Mohamed, Hassan, & Albayati, 2014).

Environmental and Green Chemistry

- The development of eco-friendly synthesis methods for multifunctionalized benzenes, utilizing tetrahydronaphthalene derivatives, emphasizes the role of these compounds in sustainable chemistry practices, aiming to minimize environmental impact while maximizing chemical efficiency (Damera & Pagadala, 2023).

Computational Chemistry and Drug Design

- Computational studies on tetrahydronaphthalene derivatives, including chloromethyl variants, contribute to understanding their electronic properties and interactions with biological targets, facilitating the design of new molecules with potential therapeutic applications (Arivazhagan, Kavitha, & Subhasini, 2014).

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

It’s worth noting that metabolic pathways are a series of interconnected biochemical reactions that convert a substrate molecule or molecules through a series of metabolic intermediates, eventually yielding a final product or products .

Result of Action

The compound’s potential role in sm cross-coupling reactions suggests it may contribute to the formation of new carbon–carbon bonds .

Action Environment

The success of sm cross-coupling reactions, in which similar compounds may play a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Properties

IUPAC Name |

6-(chloromethyl)-1,1,4,4-tetramethyl-2,3-dihydronaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Cl/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14/h5-6,9H,7-8,10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSAGWEFEPFPFJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)CCl)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384196 |

Source

|

| Record name | 6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163117-71-3 |

Source

|

| Record name | 6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[3,2-c]pyridine-4-carbonitrile](/img/structure/B64743.png)

![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)

![Benzo[1,2-d:5,4-d']bisoxazole-2,6(3H,5H)-dione](/img/structure/B64761.png)

![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64768.png)